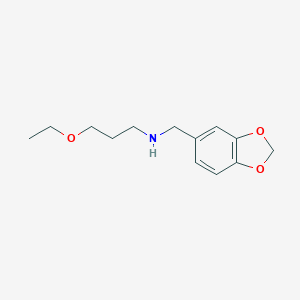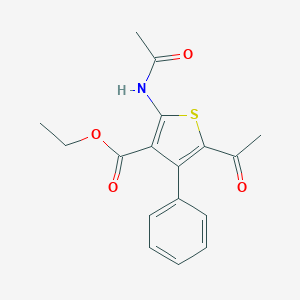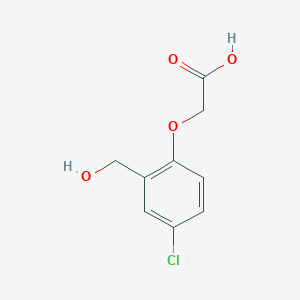
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine, also known as Benzofury or 6-APB, is a designer drug that belongs to the class of amphetamines. It was first synthesized in 1993 by David E. Nichols, an American pharmacologist, and is structurally related to MDA (3,4-methylenedioxyamphetamine). Benzofury is known to produce euphoric and empathogenic effects, making it a popular recreational drug. However,
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine acts on the monoamine transporters, which are responsible for the reuptake of serotonin, norepinephrine, and dopamine. By inhibiting the reuptake of these neurotransmitters, this compound increases their levels in the synaptic cleft, leading to increased neurotransmission. It also stimulates the release of these neurotransmitters from the presynaptic neuron, further increasing their levels.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory problems. It also causes the release of oxytocin, a hormone that is associated with social bonding and trust. This may explain its empathogenic effects.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine has several advantages and limitations for lab experiments. Its mechanism of action is well understood, and it has been used in various animal studies to investigate the effects of SNDRA drugs. However, its potential for abuse and neurotoxicity limit its use in human studies. Additionally, its legal status in many countries may restrict its availability for research purposes.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine. One area of interest is its potential for treating psychiatric disorders, such as depression and anxiety. Its ability to increase social bonding may also have applications in the treatment of autism spectrum disorders. Additionally, further studies are needed to investigate its potential for neurotoxicity and long-term effects on the brain.
Conclusion:
In conclusion, this compound is a designer drug that has been used in scientific research to study its effects on the central nervous system. Its mechanism of action is similar to that of other amphetamines, and it has been found to produce a range of biochemical and physiological effects. While it has several advantages for lab experiments, its potential for abuse and neurotoxicity limit its use in human studies. Future research may focus on its potential for treating psychiatric disorders and its long-term effects on the brain.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine involves the reaction of 3-ethoxypropan-1-amine with safrole in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), meaning it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other amphetamines, such as MDMA and amphetamine.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-15-7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8,14H,2-3,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHYCBGYJNOOFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(m-Tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B510440.png)
![4-(4-Morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B510441.png)
![ethyl 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B510442.png)
![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B510445.png)
![2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile](/img/structure/B510449.png)
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B510459.png)
![N-[2-(1-Piperidinylcarbonyl)phenyl]benzamide](/img/structure/B510461.png)


![Ethyl 4,5-dimethyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510470.png)

![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}ethanol](/img/structure/B510481.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B510482.png)
![4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B510496.png)